1-Brom-2,3,3,3-Tetrafluorpropen

Übersicht

Beschreibung

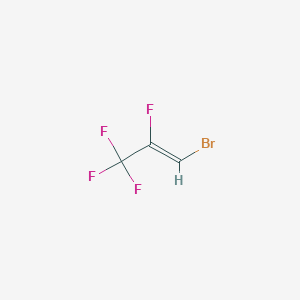

1-Bromo-2,3,3,3-tetrafluoropropene is an organofluorine compound with the molecular formula C3HBrF4. It is a brominated derivative of tetrafluoropropene and is used in various chemical applications due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Organic Chemistry

1-Bromo-2,3,3,3-tetrafluoropropene serves as a crucial building block for synthesizing more complex fluorinated organic compounds. Its unique reactivity allows chemists to explore new synthetic pathways and develop novel materials with enhanced properties .

Biochemistry

In biochemical studies, this compound is utilized to investigate the effects of fluorinated molecules on biological systems. Research has shown that it can interact with various enzymes and biomolecules, potentially influencing metabolic pathways and enzyme activities. For instance, it has been studied for its ability to inhibit specific enzymes involved in metabolic processes and may modulate cytokine production critical for immune responses .

Industrial Applications

Refrigerants

Due to its stability and low reactivity, 1-bromo-2,3,3,3-tetrafluoropropene is considered for use in the production of refrigerants. It presents an alternative to traditional chlorofluorocarbons (CFCs), which are known for their ozone depletion potential (ODP). The compound's low global warming potential (GWP) makes it a viable candidate for environmentally friendly refrigerants .

Fire Extinguishing Agents

Research indicates that this compound can be developed into effective fire extinguishing agents. Its performance in extinguishing fires has been evaluated against traditional agents like Halon 1211. Studies have shown that it exhibits comparable efficacy while presenting lower environmental risks .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of 1-bromo-2,3,3,3-tetrafluoropropene. Key findings include:

- Acute Inhalation Toxicity : Exposure can lead to muscular effects such as tremors in animal models.

- Cardiac Sensitization : Similar compounds have demonstrated cardiac sensitization effects; however, specific data on this compound remains limited .

Comparative Toxicity Data

A summary of toxicity findings related to halogenated compounds is presented below:

| Compound | LOAEL (V%) | NOAEL (V%) |

|---|---|---|

| Halon 1301 (CF₃Br) | 7.5 | 5.0 |

| Halon 1211 (CF₂ClBr) | 1.0 | 0.5 |

| 2-Bromo-3,3,3-trifluoropropene | 1.0 | 0.5 |

| 1-Bromo-2,3,3,3-tetrafluoropropene | TBD | TBD |

Case Studies

Several case studies highlight the application of 1-bromo-2,3,3,3-tetrafluoropropene:

- Synthesis of Fluorinated Compounds : Researchers have successfully synthesized complex fluorinated organic compounds using this brominated propene as a precursor. The resulting compounds exhibited enhanced thermal stability and reactivity compared to non-fluorinated analogs.

- Pharmaceutical Development : Investigations into its potential use in drug formulations are ongoing due to its unique reactivity profile and ability to modulate biological pathways.

Wirkmechanismus

Target of Action

The primary target of 1-Bromo-2,3,3,3-tetrafluoropropene is the combustion process . It is involved in high-temperature oxidation and combustion reactions .

Mode of Action

1-Bromo-2,3,3,3-tetrafluoropropene interacts with its target through a kinetic model . This model is combined with the GRI-Mech-3.0 model, the previously developed model for 2-bromo-3,3,3-trifluoropropene (2-BTP), and the NIST C1-C2 hydrofluorocarbon model . The model includes 909 reactions and 101 species .

Biochemical Pathways

The biochemical pathways affected by 1-Bromo-2,3,3,3-tetrafluoropropene are primarily related to combustion and oxidation reactions

Pharmacokinetics

Given its role in combustion and oxidation reactions, it is likely that its bioavailability is influenced by these processes .

Result of Action

The molecular and cellular effects of 1-Bromo-2,3,3,3-tetrafluoropropene’s action are primarily related to its role in combustion and oxidation reactions . Combustion equilibrium calculations indicate a maximum combustion temperature of 2076 K for an HFO-1234yf volume fraction of 0.083 in air for standard conditions (298 K, 0.101 MPa) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3,3,3-tetrafluoropropene can be synthesized through the bromination of 2,3,3,3-tetrafluoropropene. This reaction typically involves the addition of bromine (Br2) to 2,3,3,3-tetrafluoropropene in the presence of a catalyst or under specific reaction conditions to ensure selective bromination.

Industrial Production Methods: Industrial production of 1-Bromo-2,3,3,3-tetrafluoropropene often involves large-scale bromination processes, where the reaction is carried out in a controlled environment to maximize yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-2,3,3,3-tetrafluoropropene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH2-). The reactions are typically carried out in polar solvents like water or alcohols.

Addition Reactions: Reagents such as hydrogen halides (HX) or halogens (X2) can be used. The reactions are often conducted at room temperature or under mild heating.

Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used to induce elimination reactions, often in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Substitution Reactions: Products include various substituted fluoropropenes, depending on the nucleophile used.

Addition Reactions: Products include addition compounds with halogens or hydrogen halides.

Elimination Reactions: Products include alkenes such as tetrafluoropropene.

Vergleich Mit ähnlichen Verbindungen

2,3,3,3-Tetrafluoropropene: A non-brominated analog used as a refrigerant with low global warming potential.

1,3,3,3-Tetrafluoropropene: Another isomer with similar applications in the chemical industry.

Uniqueness: 1-Bromo-2,3,3,3-tetrafluoropropene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its non-brominated analogs. This makes it valuable in specific chemical syntheses and applications where bromine functionality is required.

Biologische Aktivität

1-Bromo-2,3,3,3-tetrafluoropropene (also known as HFO-1234ze) is a fluorinated compound that has garnered attention for its potential applications and biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant case studies.

1-Bromo-2,3,3,3-tetrafluoropropene is characterized by the presence of bromine and four fluorine atoms attached to a propene backbone. Its molecular formula is , with a molecular weight of approximately 169.93 g/mol. The compound appears as a colorless gas under standard conditions and exhibits unique chemical reactivity due to the electronegative fluorine atoms.

Enzymatic Interactions

Research indicates that 1-bromo-2,3,3,3-tetrafluoropropene interacts with various enzymes in biological systems. Notably, it engages with cytochrome P450 2E1, leading to the formation of reactive metabolites such as 2,3,3,3-tetrafluoroepoxypropane. This interaction suggests potential implications for metabolic pathways involving xenobiotic metabolism.

Cellular Effects

The exposure to high concentrations of this compound has been linked to significant cellular effects. In animal studies, particularly in rabbits, myocardial inflammation and necrosis were observed following exposure. Histological examinations revealed infiltration by lymphocytes and macrophages, indicating an inflammatory response.

The biological activity of 1-bromo-2,3,3,3-tetrafluoropropene can be attributed to several mechanisms:

- Formation of Fluoroacetate : This compound can lead to the formation of fluoroacetate, which inhibits aconitate hydratase in the citric acid cycle via the production of fluorocitrate. This inhibition disrupts energy metabolism within cells.

- Reactive Oxygen Species (ROS) Generation : The degradation products of this compound can generate reactive hydroxy radicals in biological systems. These radicals can cause oxidative stress and damage cellular components.

Animal Models

In toxicity assessments using rats exposed to varying concentrations (5000 to 50000 ppm) over 13 weeks, no significant clinical effects were noted at lower concentrations. However, higher concentrations led to observable physiological changes. The lowest observed adverse effect level (LOAEL) was determined to be around 1% by volume during cardiac sensitization studies .

Case Studies

A notable case study examined the cardiac sensitization potential of related bromofluoroalkenes. The study found that compounds structurally similar to 1-bromo-2,3,3,3-tetrafluoropropene exhibited significant effects on cardiac function when inhaled . This raises concerns about the safety profile of these compounds in occupational settings.

Environmental Impact and Degradation Pathways

1-Bromo-2,3,3,3-tetrafluoropropene is relatively stable under normal atmospheric conditions but can degrade into trifluoroacetic acid in aquatic environments. This degradation pathway poses potential risks for aquatic life and raises questions regarding its environmental persistence.

Eigenschaften

IUPAC Name |

1-bromo-2,3,3,3-tetrafluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrF4/c4-1-2(5)3(6,7)8/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUCZSCEAWFDBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381040 | |

| Record name | 1-Bromo-2,3,3,3-tetrafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666-32-0 | |

| Record name | 1-Bromo-2,3,3,3-tetrafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-1H-tetrafluoroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.